molecular formula C9H8N2OS B566564 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one CAS No. 108127-97-5

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one

Katalognummer: B566564
CAS-Nummer: 108127-97-5
Molekulargewicht: 192.236
InChI-Schlüssel: PFVQXTXISSEQRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one is a compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one typically involves the reaction of 2-aminobenzothiazole with α-iodoketones. The reaction proceeds through N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . This method does not require the use of bases or catalysts, making it a straightforward and efficient synthetic route.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.

Eigenschaften

CAS-Nummer

108127-97-5

Molekularformel

C9H8N2OS

Molekulargewicht

192.236

IUPAC-Name

2-amino-1-(1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H8N2OS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5,10H2

InChI-Schlüssel

PFVQXTXISSEQRT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CN

Synonyme

Ethanone, 2-amino-1-(2-benzothiazolyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.